molecular formula C9H7N3O B3043250 (pyridin-4-yl)-3H-pyrimidin-4-one CAS No. 81664-94-0

(pyridin-4-yl)-3H-pyrimidin-4-one

Cat. No. B3043250
CAS RN: 81664-94-0
M. Wt: 173.17 g/mol
InChI Key: NLFRUPSAGIMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(pyridin-4-yl)-3H-pyrimidin-4-one” belongs to a class of organic compounds known as pyridines and pyrimidines. These are aromatic compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, or a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of such compounds is typically planar due to the conjugated pi system in the aromatic rings. The nitrogen atoms in the rings can participate in hydrogen bonding, which can influence the crystal structure and physical properties of the compound .


Chemical Reactions Analysis

The chemical reactivity of pyridine and pyrimidine derivatives is influenced by the electron-deficient nature of the nitrogen atoms in the rings. These compounds can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and coordination with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrimidine derivatives depend on their specific structure. These compounds are generally stable and have low reactivity due to the aromaticity of the rings. They are often soluble in organic solvents and can form hydrogen bonds due to the presence of nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : This compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, Bassyouni and Fathalla (2013) demonstrated the synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, exhibiting a wide range of biological activities such as antimicrobial, antiviral, and anticancer properties (Bassyouni & Fathalla, 2013).

  • Antiangiogenic and DNA Cleavage Studies : Novel derivatives, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, have been synthesized and studied for anti-angiogenic and DNA cleavage activities. These derivatives demonstrated significant anti-angiogenic and cytotoxic effects, making them potential candidates as anticancer agents (Kambappa et al., 2017).

  • Antimicrobial Applications : Compounds synthesized from (pyridin-4-yl)-3H-pyrimidin-4-one have shown promising antimicrobial activities. For example, novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones exhibited activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Haswani & Bari, 2011).

Application in OLEDs and Optoelectronics

  • Use in Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) utilized pyrimidine chelates derived from this compound in the synthesis of heteroleptic Ir(III) metal complexes. These complexes were used in high-performance sky-blue- and white-emitting OLEDs, demonstrating the compound's utility in advanced optoelectronic applications (Chang et al., 2013).

Computational Studies and Molecular Docking

  • Molecular Docking and Computational Analysis : Elangovan et al. (2021) synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide and conducted computational studies to analyze its antimicrobial activity. This study highlights the compound's role in facilitating molecular docking and structure-activity relationship analyses (Elangovan et al., 2021).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and functional groups. Some pyridine and pyrimidine derivatives are known to interact with various biological targets such as enzymes and receptors .

Safety and Hazards

The safety and hazards associated with pyridine and pyrimidine derivatives depend on their specific structure and properties. Some of these compounds can be harmful if swallowed, inhaled, or come into contact with skin. They may also cause eye irritation. It’s important to handle these compounds with appropriate safety measures .

Future Directions

Research on pyridine and pyrimidine derivatives is ongoing, with potential applications in various fields such as medicinal chemistry, materials science, and optoelectronics .

properties

IUPAC Name

2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRUPSAGIMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(pyridin-4-yl)-3H-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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